4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride
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Overview
Description
4-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride is a complex organic compound with significant potential in various scientific fields This compound features a unique structure that includes a chlorinated nitrophenoxy group, a propylureido linkage, and a sulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride typically involves multiple steps. The initial step often includes the preparation of 2-chloro-4-nitrophenol, which is then reacted with propylamine to form 3-(2-chloro-4-nitrophenoxy)propylamine . This intermediate is further reacted with isocyanate to introduce the ureido group. Finally, the sulfonyl fluoride moiety is introduced through a reaction with sulfonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chlorine atom can produce various substituted derivatives .
Scientific Research Applications
4-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chlorinated nitrophenoxy group but lacks the ureido and sulfonyl fluoride moieties.
4-Chloro-2-nitroaniline: Contains a similar nitrophenoxy group but differs in the substitution pattern and lacks the sulfonyl fluoride group.
Uniqueness
The presence of the sulfonyl fluoride group, in particular, makes it a valuable compound for enzyme inhibition studies and potential therapeutic applications .
Properties
CAS No. |
25313-30-8 |
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Molecular Formula |
C17H17ClFN3O6S |
Molecular Weight |
445.9 g/mol |
IUPAC Name |
4-[3-(2-chloro-4-nitrophenoxy)propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C17H17ClFN3O6S/c1-11-9-12(3-6-16(11)29(19,26)27)21-17(23)20-7-2-8-28-15-5-4-13(22(24)25)10-14(15)18/h3-6,9-10H,2,7-8H2,1H3,(H2,20,21,23) |
InChI Key |
DVYDHWVHNLMAES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
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